![molecular formula C19H36NNaO3 B8070726 sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
sodium;2-[hexadecanoyl(methyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;2-[hexadecanoyl(methyl)amino]acetate is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of sodium;2-[hexadecanoyl(methyl)amino]acetate involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Carbonization: This step involves the carbonization of a suitable precursor material under controlled conditions. The temperature and duration of carbonization are critical factors that influence the quality and properties of the final product.
Sulfonation: After carbonization, the material undergoes sulfonation using agents such as sulfuric acid or chlorosulfonic acid. This step introduces sulfonic acid groups into the structure, enhancing its reactivity and functionality.
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The choice of precursor materials and reaction conditions can vary depending on the desired properties of the final product.
Analyse Chemischer Reaktionen
sodium;2-[hexadecanoyl(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed on this compound using appropriate reagents and conditions. These reactions introduce new functional groups into the molecule, altering its chemical and physical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
sodium;2-[hexadecanoyl(methyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a catalyst or reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological processes and pathways.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers or composites. Its properties can enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of sodium;2-[hexadecanoyl(methyl)amino]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to particular proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
sodium;2-[hexadecanoyl(methyl)amino]acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties, aspirin has a different mechanism of action and applications compared to this compound.
Sulindac (CID 1548887): This compound is used as a nonsteroidal anti-inflammatory drug (NSAID) and has distinct chemical properties and therapeutic uses.
Salicylsalicylic acid (CID 5161): Another compound with anti-inflammatory properties, it differs in structure and reactivity from this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which enable its diverse applications in various scientific fields.
Eigenschaften
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKUMFBHOJIMU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
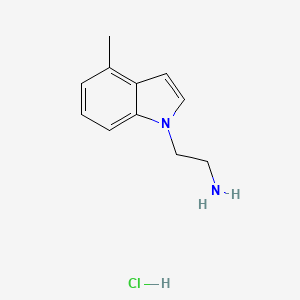
![(2S)-4-methylsulfanyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]butanoic acid](/img/structure/B8070658.png)
![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)
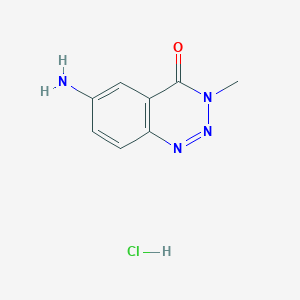
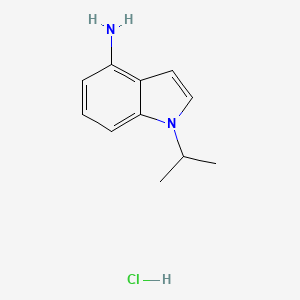
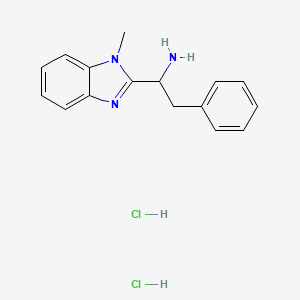
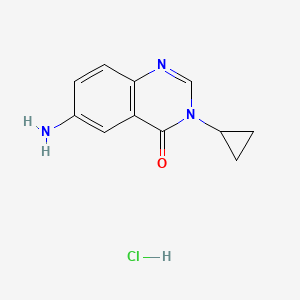
![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)

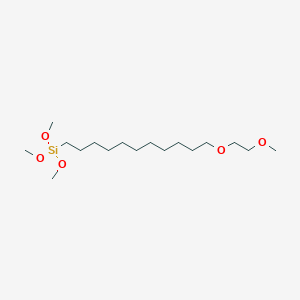

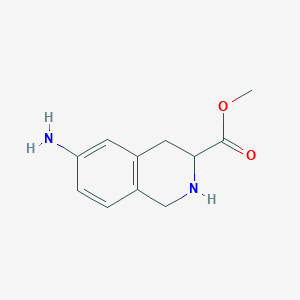
![[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate](/img/structure/B8070761.png)
